molecular formula C15H19NO4 B6363293 (3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid CAS No. 1227916-29-1

(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid

Cat. No. B6363293
CAS RN: 1227916-29-1
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-YPMHNXCESA-N
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Description

(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid, also known as (3S,6R)-BOC-6-Me-Pip-3-COOH, is an organic compound that is widely used in the synthesis of various drugs and other compounds. It is a derivative of piperidine, a cyclic organic compound that is found in a variety of natural products, including alkaloids. The compound can be synthesized using a variety of methods, including the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. (3S,6R)-BOC-6-Me-Pip-3-COOH has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Research has demonstrated methodologies for synthesizing orthogonally protected amino acids, using compounds similar to "(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid". These synthetic approaches are crucial for the synthesis of edeine analogs, employing differently N-protected diamino acids as substrates. The absolute configuration of newly generated asymmetric carbon atoms in the synthesized products is typically determined by NMR spectroscopy, highlighting the compound's application in producing β-hydroxy-γ,δ-diamino products for further research applications (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Palladium-catalyzed CH Functionalization

Another application is observed in palladium-catalyzed CH functionalization processes, where compounds with similar structures are used in medicinal chemistry synthesis. This methodology, including Buchwald's and Hartwig's methodologies, is essential for constructing complex molecules, demonstrating the compound's utility in developing serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Asymmetric Synthesis of Piperidines

The compound also finds use in the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthetic route involves a domino process including allylic acetate rearrangement and stereoselective rearrangement, leading to biologically significant polysubstituted piperidines. Such methodologies allow for the sequential attachment of aryl groups, showcasing the compound's role in synthesizing molecules with potential biological interest (Salgado et al., 2019).

properties

IUPAC Name

(3S,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAWHXIPKUMC-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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